molecular formula C8H14Cl2N2O2S B2587882 (4-Methylsulfonylphenyl)methylhydrazine;dihydrochloride CAS No. 2503208-79-3

(4-Methylsulfonylphenyl)methylhydrazine;dihydrochloride

Cat. No.: B2587882
CAS No.: 2503208-79-3
M. Wt: 273.17
InChI Key: CLGZYERNGMKHTP-UHFFFAOYSA-N
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Description

(4-Methylsulfonylphenyl)methylhydrazine;dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O2S. It is a derivative of phenylhydrazine, characterized by the presence of a methylsulfonyl group attached to the phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylsulfonylphenyl)methylhydrazine;dihydrochloride typically involves the reaction of 4-methylsulfonylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired product. The reaction conditions generally include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

(4-Methylsulfonylphenyl)methylhydrazine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfone and amine derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

(4-Methylsulfonylphenyl)methylhydrazine;dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methylsulfonylphenyl)methylhydrazine;dihydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It may also inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its methylsulfonyl group provides additional reactivity compared to other phenylhydrazine derivatives, making it valuable in synthetic chemistry and research applications .

Properties

IUPAC Name

(4-methylsulfonylphenyl)methylhydrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.2ClH/c1-13(11,12)8-4-2-7(3-5-8)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGZYERNGMKHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CNN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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